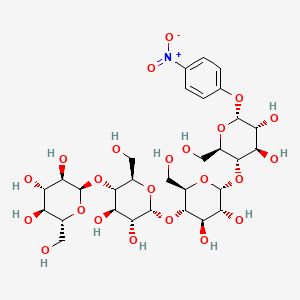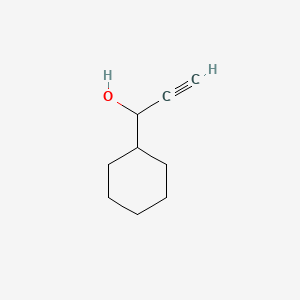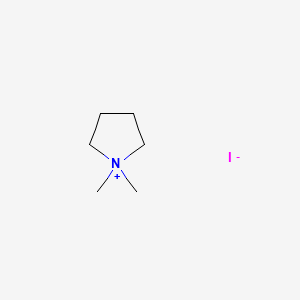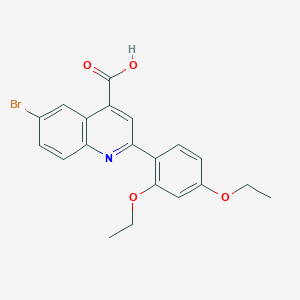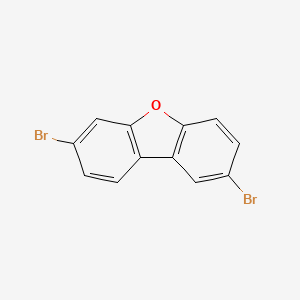![molecular formula C10H9NO4 B1605657 N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide CAS No. 79835-12-4](/img/structure/B1605657.png)
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . Another study describes the preparation of a similar compound via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A synthetic method for N-arylformamide derivatives, including compounds similar to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, was developed using α-iodo-N-arylacetamides with formamide, applicable to substrates with various electron-donating or withdrawing groups. This method yields moderate to excellent outcomes, indicating the compound's significance in organic synthesis (Chiang et al., 2016).
Biological Activities and Applications
Antibacterial and Urease Inhibition :
- N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives displayed significant urease inhibitory activity, indicating potential applications in treating diseases related to urease enzyme activity. This includes compounds structurally related to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide (Gull et al., 2016).
Antioxidant and Anti-inflammatory Activities :
- Certain N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives demonstrated notable antioxidant and anti-inflammatory properties, suggesting their relevance in combating oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).
Antitumor Activities :
- N-(5-Benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, related to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, have shown potent antiproliferative activity against certain cancer cell lines, indicating potential in cancer research (Wu et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions :
- Bioactive benzothiazolinone acetamide analogs, similar in structure to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, have been studied for their photovoltaic efficiency and interactions with proteins, implying their potential application in solar energy and biological studies (Mary et al., 2020).
Antimicrobial Activity :
- Novel sulphonamide derivatives of N-(phenylsulfonyl)acetamide showed promising antimicrobial activity. This highlights the potential of N-(6-Formyl-benzo[
Anticonvulsant Activity
- Novel (benzo[1,3]dioxol-5-yloxy)-N′-(4-substituted benzylidene)acetohydrazide derivatives, structurally related to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, exhibited notable anticonvulsant activity, suggesting the potential for developing new epilepsy treatments (Singh & Tripathi, 2019).
Orientations Futures
The future directions for research on “N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide” could involve further exploration of its potential medicinal properties, given the known activities of related compounds . This could include more detailed studies of its mechanism of action, as well as optimization to afford more active analogs .
Propriétés
IUPAC Name |
N-(6-formyl-1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6(13)11-8-3-10-9(14-5-15-10)2-7(8)4-12/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXGGRCXQNTYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000795 | |
| Record name | N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide | |
CAS RN |
79835-12-4 | |
| Record name | NSC155252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)


